molecular formula C9H11ClN2O3 B15231448 Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate CAS No. 1955539-71-5

Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate

Cat. No.: B15231448
CAS No.: 1955539-71-5
M. Wt: 230.65 g/mol
InChI Key: NGFSVBSRCXIFDT-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate is a pyridazine derivative characterized by a chloro group at position 6, an ethoxy group at position 3, and an ethyl ester at position 4. Pyridazine scaffolds are critical in medicinal chemistry due to their role as bioisosteres for benzene rings, offering enhanced solubility and hydrogen-bonding capabilities.

Properties

CAS No.

1955539-71-5

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O3/c1-3-14-8-6(9(13)15-4-2)5-7(10)11-12-8/h5H,3-4H2,1-2H3

InChI Key

NGFSVBSRCXIFDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridazine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is 6-chloro-3-ethoxypyridazine-4-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key analogs differ in substituent type, position, and electronic effects, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate (Inferred) Cl (6), OCH₂CH₃ (3), COOEt (4) C₉H₁₁ClN₂O₃ 230.65 Ethoxy enhances lipophilicity; chloro aids electrophilicity
Ethyl 6-chloropyridazine-4-carboxylate (612834-90-9) Cl (6), COOEt (4) C₇H₇ClN₂O₂ 186.59 Lacks ethoxy; lower molecular weight
6-Chloro-3-hydroxypyridazine-4-carboxylic acid (50681-26-0) Cl (6), OH (3), COOH (4) C₅H₃ClN₂O₃ 174.55 Hydroxyl increases polarity; acidic carboxyl
Ethyl 3,6-dichloropyridazine-4-carboxylate (34127-22-5) Cl (3,6), COOEt (4) C₇H₆Cl₂N₂O₂ 221.04 Dichloro enhances electrophilicity; reactive in substitutions
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate (2230804-08-5) Cl (3), cyclopropyl (6), COOEt (4) C₁₀H₁₁ClN₂O₂ 226.66 Cyclopropyl adds steric bulk; modulates ring strain
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (878714-48-8) Cl (3), Ph (6), COOEt (4) C₁₃H₁₁ClN₂O₂ 262.69 Phenyl enhances π-π interactions; higher lipophilicity
Ethyl 6-chloro-4-ethoxypyridin-3-carboxylate (1171502-57-0) Cl (6), OCH₂CH₃ (4), COOEt (3) C₁₀H₁₂ClNO₃ 229.66 Pyridine vs. pyridazine core; positional isomer

Key Differences and Implications

Positional Isomerism: Ethyl 6-chloro-4-ethoxypyridin-3-carboxylate differs in core (pyridine vs.

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